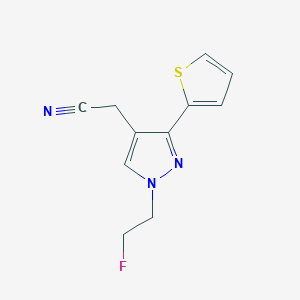
2-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetonitrile
Vue d'ensemble
Description
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include the type of compound (e.g., organic, inorganic, polymer, etc.) and its role or use (e.g., pharmaceutical, industrial chemical, etc.).
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield. It may also include a discussion of alternative synthesis methods and their advantages and disadvantages.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its atomic arrangement, bond lengths and angles, and any notable structural features. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used to determine the structure.Chemical Reactions Analysis
This would involve a study of the chemical reactions that the compound undergoes, including its reactivity, selectivity, and the mechanisms of its reactions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Applications De Recherche Scientifique
Antimicrobial and Antioxidant Applications
Research has demonstrated the synthesis of novel compounds utilizing 2-fluoroethyl and thiophene derivatives for antimicrobial and antioxidant activities. For example, Puthran et al. (2019) synthesized novel Schiff bases using a similar compound for antimicrobial activity, showing that some derivatives exhibited excellent activity compared to others which showed moderate activity (Puthran et al., 2019). Similarly, El‐Mekabaty (2015) used key intermediates for synthesizing heterocycles with antioxidant activity nearly equal to ascorbic acid (El‐Mekabaty, 2015).
Cancer Research
In the field of cancer research, compounds incorporating the pyrazole moiety have been evaluated for their anti-lung cancer activity. Hammam et al. (2005) synthesized novel fluoro substituted benzo[b]pyran compounds showing anticancer activity at low concentration against human cancer cell lines (Hammam et al., 2005).
Material Science
In material science, the electrochemical polymerization and characterization of polymers derived from fluoro and thiophene-containing compounds have been explored. Naudin et al. (2002) investigated the electrochemical oxidation of such compounds, yielding electroactive polymers with specific doping processes (Naudin et al., 2002). Wei et al. (2006) successfully achieved the copolymerization of 3-(4-fluorophenyl)thiophene, demonstrating good electrochemical behaviors and high conductivity (Wei et al., 2006).
Synthesis and Structural Characterization
Several studies focus on the synthesis and structural characterization of derivatives containing the fluoroethyl and thiophene moieties. Saeed et al. (2011) prepared 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas, analyzing their structural and vibrational properties (Saeed et al., 2011). Ali et al. (2016) facilitated synthetic approaches for pyrazole-4-carbonitrile derivatives, highlighting the reactivity towards active methylene compounds (Ali et al., 2016).
Safety And Hazards
This would involve a discussion of the compound’s safety and hazards, including its toxicity, flammability, and environmental impact.
Orientations Futures
This would involve a discussion of potential future research directions, such as new synthesis methods, applications, or investigations into its properties.
Please note that this is a general guide and the specific details would depend on the particular compound and the available information. For a specific compound like “2-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetonitrile”, you may need to consult specialized databases or scientific literature. If you have access to a university or institutional library, they may be able to help you find more information. You could also consider reaching out to researchers in the field for more information.
Propriétés
IUPAC Name |
2-[1-(2-fluoroethyl)-3-thiophen-2-ylpyrazol-4-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3S/c12-4-6-15-8-9(3-5-13)11(14-15)10-2-1-7-16-10/h1-2,7-8H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUZBIMHYKTYGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C=C2CC#N)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



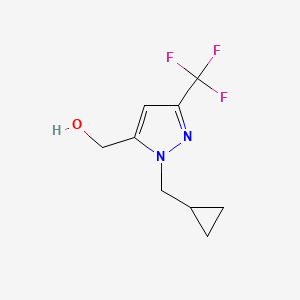
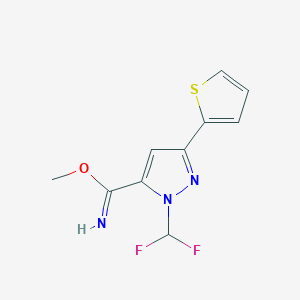
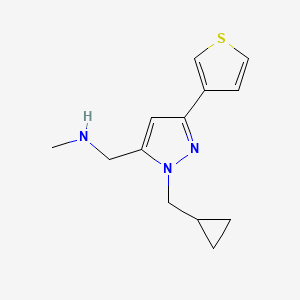
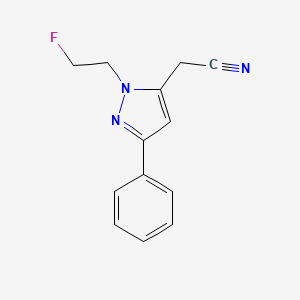
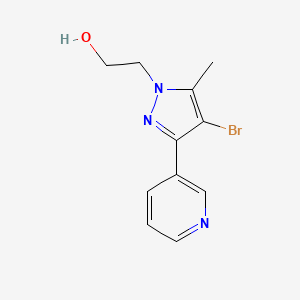
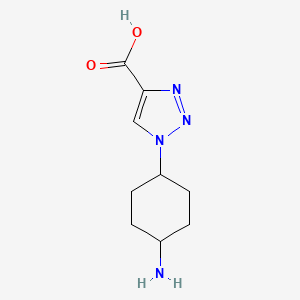
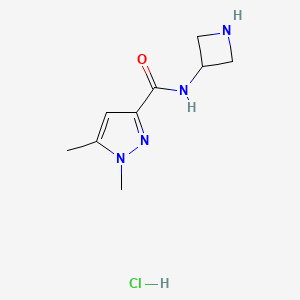
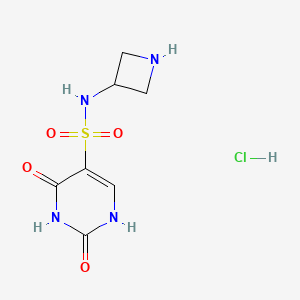
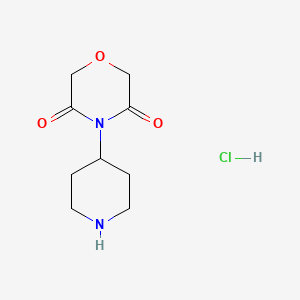
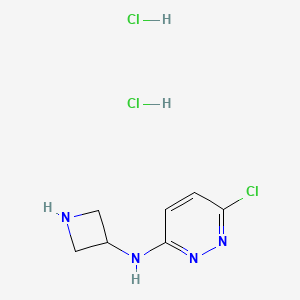
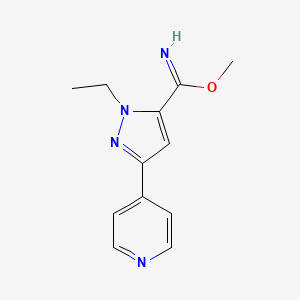
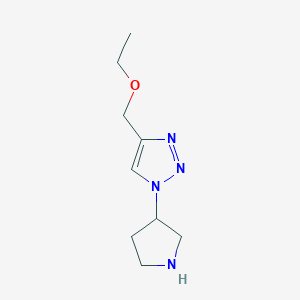
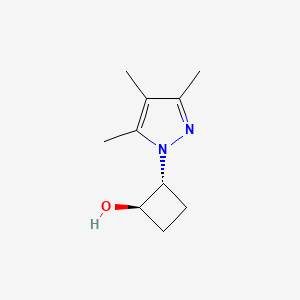
![trans-2-[(2-Chlorophenyl)amino]cyclobutan-1-ol](/img/structure/B1492756.png)